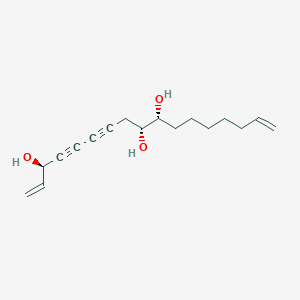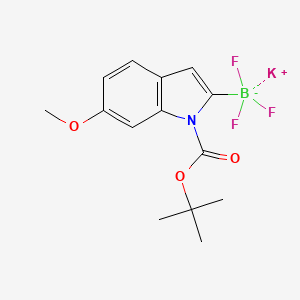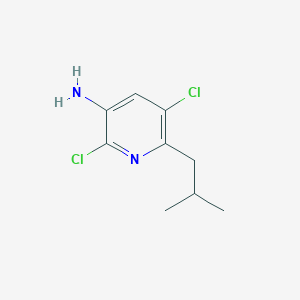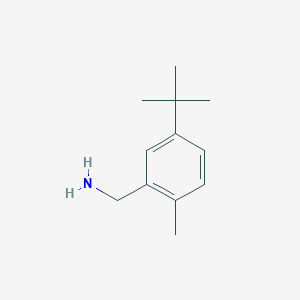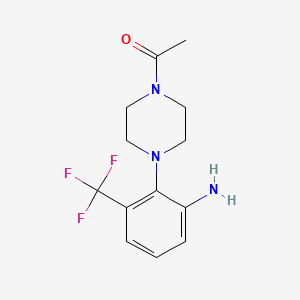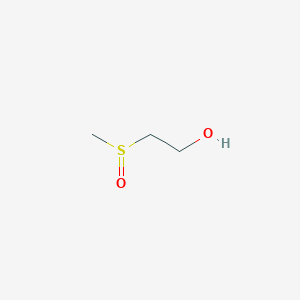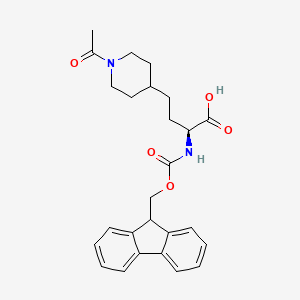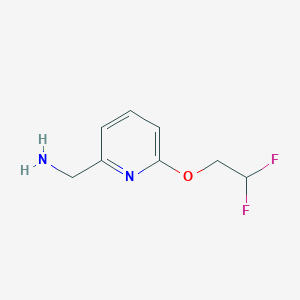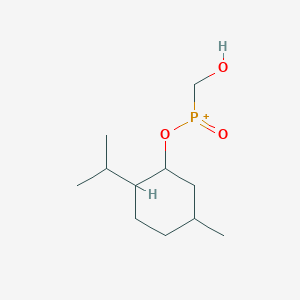![molecular formula C9H11N B12841484 4-Methylpentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine](/img/structure/B12841484.png)
4-Methylpentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine: is a complex organic compound characterized by its unique pentacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the pentacyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylpentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under conditions like reflux or the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amine derivatives.
Applications De Recherche Scientifique
4-Methylpentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: It may be used in the production of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-Methylpentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1,3-Diazapentacyclo[4.2.0.02,5.03,8.04,7]octan-2-amine: This compound shares a similar pentacyclic structure but differs in the presence of additional nitrogen atoms.
Pentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine hydrochloride: Another related compound with a similar core structure but different functional groups.
Uniqueness: 4-Methylpentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine is unique due to the presence of the methyl group, which can influence its chemical reactivity and interactions. This slight modification can result in different physical and chemical properties compared to its analogs, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C9H11N |
|---|---|
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
4-methylcuban-1-amine |
InChI |
InChI=1S/C9H11N/c1-8-2-5-3(8)7-4(8)6(2)9(5,7)10/h2-7H,10H2,1H3 |
Clé InChI |
ABIZABYJIUIXCP-UHFFFAOYSA-N |
SMILES canonique |
CC12C3C4C1C5C2C3C45N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


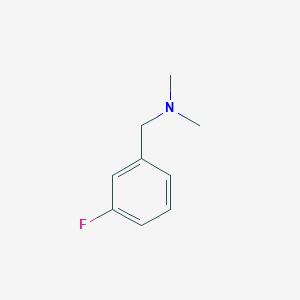
![B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)[1,1'-biphenyl]-4-yl]boronic acid](/img/structure/B12841402.png)
